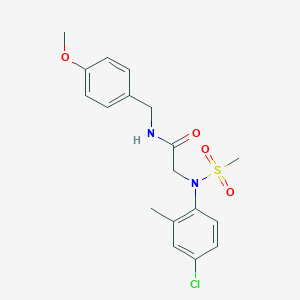
methyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that has been widely studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as Methyl 3-(4-formyl-2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, and it is a derivative of the natural product curcumin.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. For example, this compound has been shown to inhibit the activity of COX-2 and LOX, which are enzymes involved in the production of inflammatory mediators. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
Methyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, in vitro and in animal models of inflammation. Additionally, this compound has been shown to have antioxidant properties and to protect against oxidative stress-induced damage in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used in a variety of assays and experiments due to its multiple potential applications. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are numerous future directions for the study of Methyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One potential direction is the development of more potent and selective derivatives of this compound for use as drug candidates in various diseases. Another potential direction is the investigation of the molecular mechanisms underlying the anti-inflammatory, antioxidant, and anticancer properties of this compound. Additionally, the potential use of this compound as a tool for the study of various signaling pathways and cellular processes should be explored.
Métodos De Síntesis
The synthesis of Methyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves the condensation of 2-hydroxy-3-methoxybenzaldehyde and 3-methoxyacetophenone with methyl acetoacetate in the presence of a basic catalyst. The resulting product is then treated with hydrazine hydrate to form the pyrrole ring, and the carboxylic acid group is esterified with methanol to produce the final compound.
Aplicaciones Científicas De Investigación
Methyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been the subject of numerous scientific studies due to its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In biochemistry, it has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In pharmacology, it has been evaluated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
Nombre del producto |
methyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Fórmula molecular |
C22H21NO6 |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
methyl (4Z)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C22H21NO6/c1-13-19(22(26)29-4)17(11-14-7-5-10-18(28-3)20(14)24)21(25)23(13)15-8-6-9-16(12-15)27-2/h5-12,24H,1-4H3/b17-11- |
Clave InChI |
JDACAXRPSCLJLQ-BOPFTXTBSA-N |
SMILES isomérico |
CC1=C(/C(=C/C2=C(C(=CC=C2)OC)O)/C(=O)N1C3=CC(=CC=C3)OC)C(=O)OC |
SMILES |
CC1=C(C(=CC2=C(C(=CC=C2)OC)O)C(=O)N1C3=CC(=CC=C3)OC)C(=O)OC |
SMILES canónico |
CC1=C(C(=CC2=C(C(=CC=C2)OC)O)C(=O)N1C3=CC(=CC=C3)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)

![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)
![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)




![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)
![4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B258539.png)

